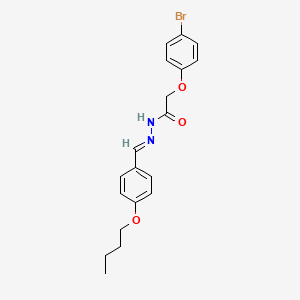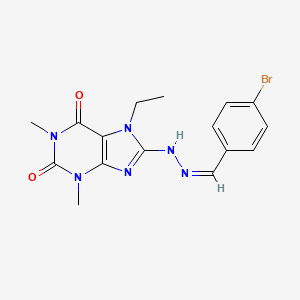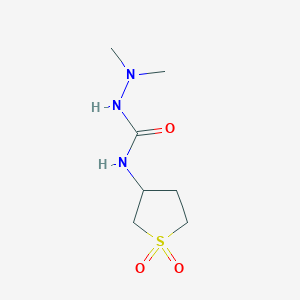
(4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol is an organic compound that features a brominated phenyl group and a pentafluorinated phenyl group attached to a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two different aromatic compounds. The process involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the Suzuki–Miyaura coupling conditions. This includes using a suitable solvent, such as toluene or ethanol, and maintaining the reaction temperature between 80-100°C. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The brominated phenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of (4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-ketone.
Reduction: Formation of (4-Phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol.
Substitution: Formation of (4-Methoxy-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Studied for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromo-phenyl)-(2,3,4,5,6-tetrafluoro-phenyl)-methanol
- (4-Bromo-phenyl)-(2,3,4,5,6-trifluoro-phenyl)-methanol
- (4-Bromo-phenyl)-(2,3,4,5,6-difluoro-phenyl)-methanol
Uniqueness
The uniqueness of (4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol lies in its pentafluorinated phenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its less fluorinated analogs .
Eigenschaften
CAS-Nummer |
66390-44-1 |
|---|---|
Molekularformel |
C13H6BrF5O |
Molekulargewicht |
353.08 g/mol |
IUPAC-Name |
(4-bromophenyl)-(2,3,4,5,6-pentafluorophenyl)methanol |
InChI |
InChI=1S/C13H6BrF5O/c14-6-3-1-5(2-4-6)13(20)7-8(15)10(17)12(19)11(18)9(7)16/h1-4,13,20H |
InChI-Schlüssel |
QUKGWWXILDUOKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=C(C(=C(C(=C2F)F)F)F)F)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butyl-3-methyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11970546.png)



![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11970580.png)

![5-(2-bromophenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11970586.png)
![4-((E)-{[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11970587.png)

![2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11970600.png)


![3-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11970622.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970627.png)
